Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Photoresist Materials Radical Copolymerization Stereochemistry-Dependent Reactivity

5-Norbornene-2-carboxylic acid combines a strained norbornene ring with a pendant –COOH group, enabling ROMP and vinyl-addition polymerization. The endo/exo isomer ratio directly governs copolymerization kinetics and thermal-mechanical properties in 193 nm photoresists and PSAs. Unlike ester analogs, the carboxylic acid exhibits pH-independent hydrolysis stability critical for aqueous ROMP biomedical polymers. The enantiomerically pure (-)-(1S,2S) grade serves as a key intermediate for adenosine receptor antagonist synthesis. Specify isomer ratio to ensure batch consistency.

Molecular Formula C8H10O2
Molecular Weight 138.16 g/mol
CAS No. 120-74-1
Cat. No. B086604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-ene-2-carboxylic acid
CAS120-74-1
Molecular FormulaC8H10O2
Molecular Weight138.16 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)C(=O)O
InChIInChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)
InChIKeyFYGUSUBEMUKACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid (CAS 120-74-1): Technical Specifications and Procurement Profile


Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (also known as 5-norbornene-2-carboxylic acid, NBCA) is a bicyclic carboxylic acid with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . The compound exists as a mixture of endo and exo isomers, with commercial specifications typically offering either the isomer mixture (98% total isomers) or the predominantly endo isomer (97%) . Its rigid norbornene framework combines a strained alkene moiety with a pendant carboxylic acid group, enabling its use as a polymerizable monomer via ring-opening metathesis polymerization (ROMP) or vinyl-addition polymerization, as well as a chiral building block in asymmetric pharmaceutical synthesis [1].

Why Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Cannot Be Replaced by Generic Norbornene Analogs


Generic substitution of 5-norbornene-2-carboxylic acid with other norbornene derivatives or alternative carboxylic acids is not scientifically defensible without compromising specific performance parameters. The compound's unique combination of a strained bicyclic alkene and a directly attached carboxylic acid group confers distinct reactivity profiles in polymerization, stereoselective synthesis, and hydrolysis stability that are not replicated by norbornene esters (e.g., methyl 5-norbornene-2-carboxylate), norbornene alcohols (e.g., 5-norbornene-2-methanol), or unfunctionalized norbornene [1][2]. Specifically, the endo/exo isomer ratio of this compound directly governs both polymerization kinetics and the thermal and mechanical properties of the resulting copolymers [3]. Furthermore, in aqueous ROMP applications, the carboxylic acid functionality exhibits hydrolysis behavior that differs markedly from ester- or acetal-containing analogs, with no clear pH-dependent degradation trend—a property critical for biomedical polymer design [4]. The following evidence establishes the quantifiable differentiation that justifies compound-specific selection.

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid: Procurement-Relevant Comparative Data


endo/exo Isomer Ratio Determines Polymerization Reactivity and Copolymer Properties in Resist Applications

In free radical copolymerization with maleic anhydride for 193 nm lithography resist materials, the endo/exo isomer ratio of 5-norbornene-2-carboxylic acid derivatives directly affects both polymerization reactivity and the resulting copolymer properties [1]. Exo-rich t-butyl 5-norbornene-2-carboxylate (tBNBC) and endo-rich tBNBC exhibit distinct acidic deprotection behavior when monitored by ¹H NMR, with the study concluding that the endo/exo ratio influences reactivity, reaction rate, monomer and polymer properties, and lithographic performance [1]. This stereochemical dependence is not observed with non-isomeric monomers such as maleic anhydride or unsubstituted norbornene.

Photoresist Materials Radical Copolymerization Stereochemistry-Dependent Reactivity

Carboxylic Acid-Containing Norbornenes Exhibit No Clear pH-Dependent Hydrolysis Trend Versus Ester and Acetal Analogs

In a systematic evaluation of functionalized norbornene monomers for aqueous ring-opening metathesis polymerization (ROMP), hydrolysis stability was assessed across temperatures of 37, 60, and 80 °C and pH values from 3 to 9 [1]. Monomers containing ester linkages were fairly labile at higher pH values, while acetal-based linkers were cleaved at lower pH values [1]. β-Amino ester groups experienced a significant increase in hydrolysis rate [1]. In contrast, carboxylic acid-containing monomers—including 5-norbornene-2-carboxylic acid derivatives—did not follow any clear trend, indicating a fundamentally different and less predictable hydrolysis profile compared to ester- or acetal-functionalized analogs [1].

ROMP Monomer Stability Aqueous Polymerization Hydrolysis Kinetics

ROMP with 5-Norbornene-2-carboxylic Acid Enables Faster and Controlled Polymerization for High Molecular Weight PSAs

In the synthesis of terpenoid-based pressure-sensitive adhesives (PSAs), 5-norbornene-2-carboxylic acid was copolymerized via ROMP with cyclooctadiene and norbornenate monomers [1]. The study explicitly states that ROMP enables a much faster and controlled polymerization process in comparison to free radical polymerization techniques when targeting high molecular weights, thereby unlocking the potential to design a unique class of PSA materials [1]. This advantage is specifically attributable to the norbornene-carboxylic acid ROMP system and would not be realized with monomers incompatible with ROMP (e.g., non-strained alkenes) or with alternative polymerization methods.

Pressure-Sensitive Adhesives ROMP Kinetics Polymerization Control

First Reported Coordination-Insertion Copolymerization of Propylene with Disubstituted Polar Olefins Using 5-Norbornene-2-carboxylic Acid

A 2023 study reported the first example of coordination-insertion copolymerization of propylene with disubstituted polar olefins, using 5-norbornene-2-carboxylic acid (E/NBA) and its ester derivatives as comonomers with palladium catalysts (Pd/IzQO, Pd/BPMO, or Pd/PS) [1]. The work also conducted detailed NMR structural assignments for ethylene copolymers with methyl 5-norbornene-2-carboxylate (E/MeNBE), tert-butyl 5-norbornene-2-carboxylate (E/tBuNBE), and 5-norbornene-2-carboxylic acid (E/NBA), including analysis of the endo/exo stereo configuration of the incorporated polar substituent [1]. This represents a documented, precedent-setting synthetic capability that distinguishes 5-norbornene-2-carboxylic acid from norbornene derivatives lacking this specific coordination-insertion compatibility.

Functionalized Polyolefins Palladium Catalysis Cyclic Olefin Copolymers

Procurement-Optimized Application Scenarios for Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid


193 nm Photoresist Polymer Formulation Requiring Isomer-Specific Performance

In the development of 193 nm lithography photoresist materials, copolymers of norbornene derivatives with maleic anhydride are widely employed. Research has demonstrated that the endo/exo isomer ratio of 5-norbornene-2-carboxylic acid derivatives directly affects copolymerization reactivity, acidic deprotection kinetics, and ultimate lithographic performance [1]. For resist manufacturers, this means that generic substitution of an isomer mixture for an isomer-enriched grade introduces uncontrolled variability in resist sensitivity and resolution. Procurement specifications must therefore include explicit isomer ratio requirements (e.g., ≥97% endo isomer or exo-enriched grades) to ensure batch-to-batch consistency in photoresist performance [1].

Aqueous ROMP for Biomedical Polymer Synthesis Requiring Predictable Monomer Stability

For researchers synthesizing water-soluble or biocompatible polymers via aqueous ring-opening metathesis polymerization, monomer hydrolysis stability under physiological or processing conditions is a critical selection criterion. 5-Norbornene-2-carboxylic acid-derived monomers exhibit a distinct hydrolysis profile characterized by the absence of a clear pH-dependent degradation trend, in contrast to ester- and acetal-functionalized norbornenes which show predictable lability at high and low pH, respectively [2]. This behavioral difference means that stability validation must be performed on the specific carboxylic acid monomer rather than extrapolated from ester analog data. Procurement for aqueous ROMP applications should therefore prioritize 5-norbornene-2-carboxylic acid over ester analogs when pH-independent stability is required [2].

High Molecular Weight Pressure-Sensitive Adhesive (PSA) Manufacturing via Controlled ROMP

In industrial PSA production, 5-norbornene-2-carboxylic acid serves as a copolymerizable monomer that enables ring-opening metathesis polymerization (ROMP) with cyclooctadiene and functionalized norbornenates to achieve faster and more controlled polymerization compared to free radical methods [3]. This ROMP-based approach is specifically advantageous for targeting high molecular weight adhesive polymers with narrow dispersity. Substituting with monomers that lack ROMP-compatible strained alkene functionality (e.g., non-cyclic alkenes or aromatic carboxylic acids) would preclude this accelerated, controlled polymerization pathway. Procurement for PSA manufacturing should specify 5-norbornene-2-carboxylic acid as the ROMP-compatible carboxylic acid monomer of choice [3].

Enantiomerically Pure Pharmaceutical Intermediate for Adenosine Receptor Antagonist Synthesis

Enantiomerically pure (-)-(1S,2S)-5-norbornene-2-carboxylic acid is a documented key intermediate in the synthesis of adenosine receptor antagonists [4]. A convenient practical method using D-pantolactone as a recoverable chiral auxiliary achieves the preparation of the enantiomerically pure compound in 97% yield, with very high endo-diastereoselectivity in the Diels-Alder step [4]. This established route enables scalable manufacture suitable for pharmaceutical process development. For medicinal chemistry and process R&D groups, procuring the appropriate stereoisomer—or the racemic mixture for subsequent resolution—is essential, as alternative achiral norbornene carboxylic acid derivatives cannot provide the requisite stereochemical complexity for adenosine receptor antagonist synthesis [4].

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